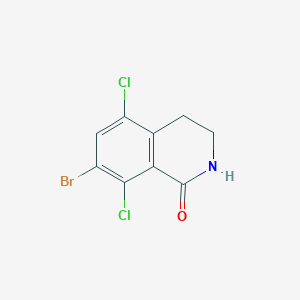

7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one

Description

Structural Categorization and Nomenclature in Dihydroisoquinolinone Chemistry

The compound 7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one belongs to the broader family of dihydroisoquinolinones, which are characterized by their bicyclic structure consisting of a fused benzene ring and a six-membered nitrogen-containing lactam ring. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound is designated as a 3,4-dihydroisoquinolin-1(2H)-one derivative with specific halogen substitutions at positions 5, 7, and 8 of the aromatic ring system. The parent dihydroisoquinolinone structure, represented by the unsubstituted 3,4-dihydroisoquinolin-1(2H)-one (Chemical Abstracts Service number 1196-38-9), serves as the fundamental scaffold for this class of heterocyclic compounds.

The structural classification of this compound places it within the isoquinoline alkaloid family, which encompasses thousands of naturally occurring and synthetic compounds derived from the isoquinoline framework. The dihydroisoquinolinone core represents a partially saturated version of the fully aromatic isoquinoline system, where the nitrogen-containing ring retains its heterocyclic character while incorporating a carbonyl group that defines the lactam functionality. This structural modification significantly alters the electronic properties and chemical behavior compared to the parent isoquinoline structure.

The halogenation pattern in this compound demonstrates a strategic placement of electron-withdrawing substituents that modulate the compound's reactivity profile. The positioning of chlorine atoms at the 5- and 8-positions creates a symmetrical substitution pattern on the benzene portion of the bicyclic system, while the bromine substituent at position 7 introduces asymmetry and provides a potential site for further chemical transformations.

Historical Development of Halogenated Dihydroisoquinolinones

The historical development of halogenated dihydroisoquinolinones traces back to early investigations into the reactivity and substitution patterns of quinoline and isoquinoline derivatives under acidic conditions. Pioneering research in the mid-20th century established the fundamental principles governing halogenation reactions in heterocyclic systems, particularly demonstrating that substitution reactions involving positive halogen species preferentially occur at the 5- and 8-positions of the quinoline benzene ring when conducted in sulfuric acid medium.

The development of synthetic methodologies for accessing halogenated dihydroisoquinolinones evolved from classical approaches to heterocyclic synthesis, particularly the Bischler-Napieralski reaction, which facilitates the cyclization of beta-arylethylamides to form dihydroisoquinoline derivatives. This reaction, utilizing condensing agents such as phosphorus oxychloride, phosphorus pentoxide, or polyphosphoric acid, has proven instrumental in constructing the core dihydroisoquinoline framework that can subsequently undergo halogenation reactions. The optimization of reaction conditions, including temperature control and reagent stoichiometry, has enabled the efficient synthesis of various substituted dihydroisoquinolinones with controlled regioselectivity.

The synthetic approach to 7-bromo-3,4-dihydroisoquinolin-1(2H)-one, a related compound in this chemical family, exemplifies the methodological advances in halogenated heterocycle synthesis. The preparation involves diazotization of the corresponding amino precursor followed by Sandmeyer-type bromination using copper(I) bromide, achieving yields of approximately 63 percent under optimized conditions. This methodology demonstrates the viability of introducing halogen substituents through functional group transformations on pre-formed heterocyclic scaffolds.

The strategic introduction of multiple halogen substituents, as exemplified in this compound, represents an advancement in synthetic heterocyclic chemistry that enables fine-tuning of electronic and steric properties. The development of such multiply halogenated systems reflects the growing understanding of structure-activity relationships in heterocyclic compounds and the desire to create molecular scaffolds with enhanced reactivity profiles for subsequent chemical transformations.

Significance in Heterocyclic Organic Chemistry

The significance of this compound in heterocyclic organic chemistry extends beyond its structural uniqueness to encompass its potential applications as a synthetic intermediate and its role in advancing understanding of halogen bonding interactions. The compound represents an important example of how strategic halogenation can modulate the electronic properties of heterocyclic systems, creating opportunities for selective chemical transformations and potential biological activity.

In the context of halogen bonding, the presence of multiple halogen substituents in this compound provides a platform for investigating non-covalent interactions that have gained recognition in medicinal chemistry and materials science. Halogen bonds, particularly those involving chlorine and bromine atoms, can form specific interactions with electron-rich sites such as carbonyl oxygens and aromatic systems, influencing molecular recognition processes and binding affinity in biological systems. The trihalogenated substitution pattern in this compound creates multiple potential halogen bonding sites that could contribute to specific intermolecular interactions.

The compound's role as a heterocyclic building block is exemplified by its classification as a research chemical for heterocyclic building block applications. This designation reflects its potential utility in synthetic organic chemistry for constructing more complex molecular architectures through various coupling reactions, functional group transformations, and ring-forming processes. The combination of the lactam functionality with multiple halogen substituents provides diverse reactivity options for synthetic chemists seeking to develop new heterocyclic compounds with tailored properties.

The dihydroisoquinolinone core structure represented in this compound has demonstrated significance in natural product synthesis and pharmaceutical research. Recent advances in the total synthesis of tetrahydroisoquinoline alkaloids have highlighted the importance of dihydroisoquinoline intermediates in accessing complex natural product frameworks. The strategic incorporation of halogen substituents, as seen in this compound, can facilitate key transformations such as cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed processes that are essential for constructing the intricate molecular architectures found in biologically active natural products.

| Chemical Property | Relevance to Heterocyclic Chemistry | Application Potential |

|---|---|---|

| Trihalogenated Structure | Multiple reactive sites for synthetic transformations | Cross-coupling reactions, nucleophilic substitutions |

| Dihydroisoquinolinone Core | Established heterocyclic scaffold in natural products | Alkaloid synthesis, pharmaceutical intermediates |

| Halogen Bonding Capability | Non-covalent interaction potential | Molecular recognition, drug design |

| Electron-Withdrawing Substituents | Modulated electronic properties | Enhanced reactivity, selective transformations |

The continuing development of synthetic methodologies for accessing halogenated dihydroisoquinolinones, including this compound, reflects the ongoing importance of these compounds in advancing heterocyclic chemistry. Recent innovations in oxidative transformations and radical-mediated processes have expanded the synthetic toolkit available for manipulating these heterocyclic systems, enabling the construction of novel molecular architectures with potential applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

7-bromo-5,8-dichloro-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrCl2NO/c10-5-3-6(11)4-1-2-13-9(14)7(4)8(5)12/h3H,1-2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDUAUANOWLKTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C(=CC(=C2Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401212173 | |

| Record name | 7-Bromo-5,8-dichloro-3,4-dihydro-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401212173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616289-35-0 | |

| Record name | 7-Bromo-5,8-dichloro-3,4-dihydro-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1616289-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-5,8-dichloro-3,4-dihydro-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401212173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination Procedure

| Step | Description | Details |

|---|---|---|

| 1 | Dissolution of precursor | 5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one (40 g, 0.186 mol) dissolved in 200 mL concentrated sulfuric acid at 60°C |

| 2 | Addition of brominating agent | N-bromosuccinimide (NBS) added portion-wise: initial 49.7 g (0.279 mol) |

| 3 | Stirring | Reaction mixture stirred at 60°C for 2 hours |

| 4 | Additional NBS addition | Further 5 g (28 mmol) NBS added |

| 5 | Continued stirring | Stirred for an additional 1 hour at 60°C |

| 6 | Quenching and extraction | Mixture poured onto 500 mL ice water, extracted with dichloromethane (3 × 500 mL) |

| 7 | Washing and drying | Organic layers washed with saturated sodium chloride solution (800 mL), dried over sodium sulfate |

| 8 | Concentration and crystallization | Concentrated under vacuum; residue stirred in ethyl acetate (40 mL) and petroleum ether (20 mL) to precipitate product |

| 9 | Isolation | Solid collected by filtration and dried under vacuum |

Yield and Physical Characteristics

- Yield: Approximately 75% isolated yield of this compound as an off-white solid

- Molecular formula: C9H6BrCl2NO

- Molecular weight: 294.96 g/mol

- CAS Number: 1616289-35-0

Reaction Mechanism Insights and Conditions Analysis

- Role of sulfuric acid: Acts as a strong acid medium to protonate the isoquinolinone nitrogen, increasing the electrophilicity of the aromatic ring and directing bromination regioselectively at the 7-position.

- Use of NBS: Provides a controlled source of bromine radicals under acidic conditions, favoring substitution rather than overbromination or ring degradation.

- Temperature control: Maintaining 60°C optimizes reaction rate while minimizing side reactions.

Comparative Data Table of Key Parameters

| Parameter | Value/Condition | Notes |

|---|---|---|

| Precursor amount | 40 g (0.186 mol) | 5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one |

| Solvent | Concentrated sulfuric acid (200 mL) | Acidic medium for activation |

| Brominating agent | N-bromosuccinimide (54.7 g total) | Added in portions |

| Temperature | 60°C | Controlled heating |

| Reaction time | Total 3 hours | 2 h initial, 1 h after second NBS addition |

| Workup | Ice water quench, dichloromethane extraction | Standard organic extraction |

| Yield | 75% | Isolated solid product |

Additional Research Findings and Context

- The halogenated isoquinolinone scaffold is a valuable intermediate for medicinal chemistry, with potential biological activities such as antimicrobial and anticancer properties. The presence of bromine and chlorine substituents allows for further functionalization via cross-coupling or nucleophilic substitution reactions.

- Alternative synthetic approaches for related isoquinolinone derivatives involve palladium-catalyzed carbonylation or oxidation reactions; however, for this specific compound, the direct electrophilic bromination method remains the most straightforward and efficient.

- Safety considerations emphasize the use of protective equipment and proper ventilation due to the corrosive nature of sulfuric acid and the reactive brominating agent.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine and chlorine atoms can undergo nucleophilic or electrophilic substitution reactions.

Oxidation/Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: Formation of ring structures through intramolecular reactions.

Common Reagents and Conditions

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation/reduction reactions can produce different functionalized isoquinolines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one exhibit significant anticancer properties. Isoquinoline derivatives are known to interact with biological targets that are critical in cancer progression. A study demonstrated that modifications on the isoquinoline scaffold can enhance cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents.

Neuroprotective Effects

The compound's structure allows it to potentially interact with neurotransmitter systems, making it a candidate for neuroprotective studies. Isoquinolines have been reported to exhibit neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The specific bromo and chloro substitutions may enhance its ability to cross the blood-brain barrier, which is crucial for central nervous system applications.

Synthetic Applications

Building Block in Organic Synthesis

this compound serves as an important building block in the synthesis of more complex organic molecules. Its reactive sites allow for further functionalization and derivatization, which can lead to the development of novel compounds with tailored biological activities.

Pharmaceutical Intermediates

The compound is utilized as an intermediate in the synthesis of pharmaceutical agents. Its unique chemical properties facilitate the formation of various derivatives that may possess enhanced pharmacological profiles.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a series of isoquinoline derivatives, including those with similar substitutions as this compound, showed promising results against human cancer cell lines. The mechanism of action was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotective Properties

In a neuroprotection study involving animal models of Parkinson's disease, derivatives of isoquinoline were evaluated for their ability to mitigate dopaminergic neuron loss. The findings suggested that compounds with bromine and chlorine substituents exhibited enhanced protective effects compared to their unsubstituted counterparts.

Mechanism of Action

The mechanism of action of 7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific interactions with molecular targets. This could involve:

Binding to Enzymes: Inhibiting or activating specific enzymes.

Interaction with Receptors: Modulating receptor activity.

Pathway Modulation: Influencing biochemical pathways within cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The dihydroisoquinolinone scaffold is versatile, with modifications at positions 2, 5, 7, and 8 influencing biological activity and physicochemical properties. Key analogues include:

Key Observations :

- The 5,8-dichloro motif is shared with the PRC2-binding analogue, suggesting a role in protein interaction .

- C2 Substitutions : Bulky groups (e.g., benzyloxy-pyridinylmethyl) at C2 may influence binding pocket compatibility, as seen in analogues designed for EZH2 inhibition .

- Polar Modifications : Glycosylation or hydroxymethyl groups (e.g., ) increase solubility but reduce lipophilicity, shifting applications toward antiviral or extracellular targets .

Biological Activity

7-Bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one (CAS No. 1616289-35-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C9H6BrCl2NO

- Molecular Weight : 294.96 g/mol

- Purity : Typically ≥95% in commercial preparations .

Recent studies have highlighted several mechanisms through which this compound exhibits its biological effects:

- Dual Inhibition : The compound acts as a dual inhibitor of EZH2 and HSP90, which are critical in cancer cell proliferation and survival. It has been shown to increase apoptosis-related gene expression while decreasing genes associated with cell cycle progression, particularly at the M phase .

- Reactive Oxygen Species (ROS) Modulation : It suppresses the ROS catabolism pathway, leading to enhanced cell death in glioblastoma multiforme (GBM) cells that are resistant to traditional therapies like temozolomide (TMZ) .

- In Vivo Efficacy : In experimental models, this compound has demonstrated significant anti-tumor efficacy against GBM xenografts, suggesting its potential as a therapeutic agent in oncology .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Study 1: Dual Inhibition in GBM

In a pivotal study published in the Journal of Medicinal Chemistry, researchers explored the dual inhibition properties of this compound on EZH2 and HSP90. The study revealed that treatment with this compound led to a marked reduction in tumor size and improved survival rates in mice bearing TMZ-resistant GBM tumors .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound influences cellular pathways. The findings indicated a significant alteration in gene expression profiles associated with cell survival and proliferation, supporting its role as a promising candidate for further development in cancer therapy .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.